molecular formula C14H20O3 B8003102 3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol CAS No. 1443349-01-6

3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol

Cat. No.: B8003102
CAS No.: 1443349-01-6
M. Wt: 236.31 g/mol
InChI Key: GNIBHKCLCWOUHI-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol is an organic compound characterized by the presence of a dioxane ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of molecular sieves or orthoesters can aid in the effective removal of water during the reaction .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.

    Substitution: RLi, RMgX, RCuLi.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The dioxane ring and methylphenyl group may contribute to its binding affinity and reactivity with various enzymes and receptors.

Comparison with Similar Compounds

  • 3-[2-(1,3-Dioxanyl)]-1-(4-methylphenyl)-1-propanol
  • 3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol

Comparison: Compared to its analogs, 3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s physical properties, such as melting point and solubility, as well as its interaction with biological targets .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-11-5-2-3-6-12(11)13(15)7-8-14-16-9-4-10-17-14/h2-3,5-6,13-15H,4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIBHKCLCWOUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CCC2OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264399
Record name 1,3-Dioxane-2-propanol, α-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443349-01-6
Record name 1,3-Dioxane-2-propanol, α-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443349-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane-2-propanol, α-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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